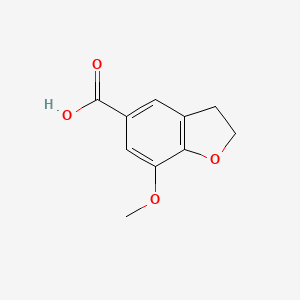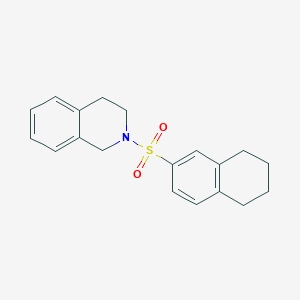
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a member of the isoquinoline family and has been studied extensively for its unique properties and potential uses.
Scientific Research Applications
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline has been extensively studied for its potential applications in various research fields. One of the most promising applications is in the field of cancer research, where it has been shown to have significant anti-tumor activity in vitro. Additionally, this compound has also been studied for its potential use as a therapeutic agent for various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that have been studied extensively. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and proliferation of these cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline in lab experiments include its high potency and specificity for certain enzymes and receptors, as well as its potential use as a therapeutic agent for various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline. One of the most promising areas of research is in the development of new therapeutic agents for the treatment of cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and limitations for its use in clinical settings.
Synthesis Methods
The synthesis of 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-naphthylamine with 2-bromo-1,1,2-triphenylethene to form the intermediate compound, which is then reacted with sodium sulfite and sodium hydroxide to produce the final product.
properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c21-23(22,19-10-9-15-5-1-3-7-17(15)13-19)20-12-11-16-6-2-4-8-18(16)14-20/h2,4,6,8-10,13H,1,3,5,7,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHBZTQQMZGPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


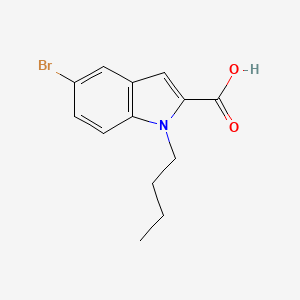

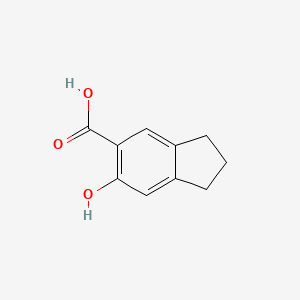
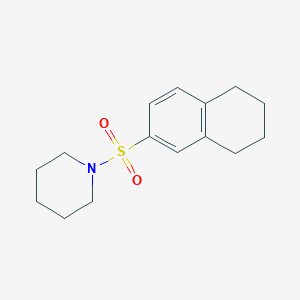

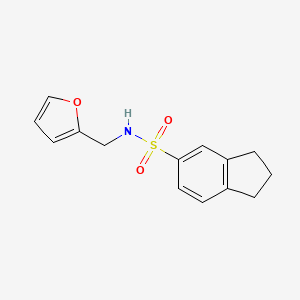
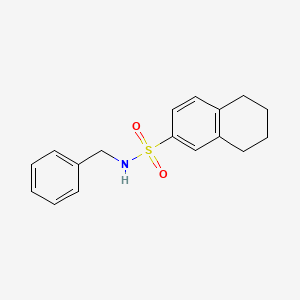
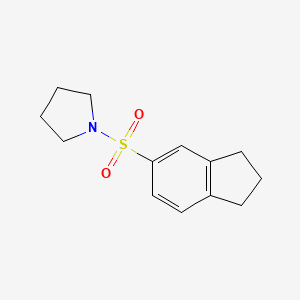
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)

